6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline
Overview
Description
6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline is a heterocyclic compound that features a quinazoline core substituted with a methyl group at the 6-position, a phenyl group at the 4-position, and a piperidin-1-yl group at the 2-position
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various targets, such as the phosphatidylinositol 3-kinase (pi3k) signaling pathway .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to inhibit the pi3k signaling pathway . This inhibition can lead to a decrease in cell proliferation and an increase in apoptosis, which could potentially explain its anticancer properties .
Biochemical Pathways
The pi3k signaling pathway, which is often targeted by similar compounds, plays a key role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .
Result of Action
Similar compounds have been reported to show submicromolar inhibitory activity against various tumor cell lines .
Biochemical Analysis
Biochemical Properties
Quinazolinone derivatives have been reported to exhibit broad-spectrum antimicrobial activities . They interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Some quinazolinone derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a trait which augments the cells’ pathogenicity and invasion potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by cyclization of anthranilic acid derivatives with formamide or its equivalents.
Substitution Reactions:
Piperidin-1-yl Substitution: The final step involves the nucleophilic substitution of the 2-position with a piperidin-1-yl group using appropriate piperidine derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-1-yl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinazoline core, potentially reducing the nitrogen-containing ring to form dihydroquinazoline derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or alkylated quinazoline derivatives.
Scientific Research Applications
6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Phenylquinazoline: Lacks the piperidin-1-yl and methyl groups, which may affect its biological activity and chemical properties.
6-Methylquinazoline: Lacks the phenyl and piperidin-1-yl groups, leading to different reactivity and applications.
2-(Piperidin-1-yl)quinazoline: Lacks the methyl and phenyl groups, which may influence its interaction with biological targets.
Uniqueness
6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the piperidin-1-yl group enhances its potential as a pharmacophore, while the methyl and phenyl groups contribute to its stability and reactivity.
Properties
IUPAC Name |
6-methyl-4-phenyl-2-piperidin-1-ylquinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-15-10-11-18-17(14-15)19(16-8-4-2-5-9-16)22-20(21-18)23-12-6-3-7-13-23/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDHRTNZHVPWDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365897 | |
Record name | 6-methyl-4-phenyl-2-(piperidin-1-yl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307329-79-9 | |
Record name | 6-methyl-4-phenyl-2-(piperidin-1-yl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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